2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a halogen-rich heterocyclic compound featuring a pyrazolo-benzoxazine core. Its structure includes a 4-bromophenyl group at position 2, a 2,4-dichlorophenyl group at position 5, and chlorine atoms at positions 7 and 8.
Properties
CAS No. |
302914-09-6 |
|---|---|
Molecular Formula |
C22H13BrCl4N2O |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
2-(4-bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H13BrCl4N2O/c23-12-3-1-11(2-4-12)19-10-20-16-7-14(25)9-18(27)21(16)30-22(29(20)28-19)15-6-5-13(24)8-17(15)26/h1-9,20,22H,10H2 |
InChI Key |
MIQXSFRPEMXQLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Halogenated Aromatic Intermediates
The synthesis begins with preparing halogenated benzene derivatives. For the 4-bromophenyl group, p-bromophenylacetic acid is esterified using methanol and a solid acid catalyst (e.g., Amberlyst-15) under reflux, achieving yields >85%. Concurrently, 2,4-dichlorophenylacetonitrile is synthesized via Friedel-Crafts alkylation, leveraging AlCl₃ as a catalyst in dichloromethane.
Critical Reaction Conditions:
-
Esterification :
-
Chlorination :
Cyclization to Construct the Pyrazolo-Benzoxazine Core
The pyrazolo[1,5-c][1,benzoxazine framework is formed via a tandem condensation-cyclization sequence. A pyrazoline intermediate is first generated by reacting 2,4-dichlorophenylacetonitrile with hydrazine hydrate in ethanol. Subsequent treatment with carbonyl diimidazole (CDI) in dichloromethane induces cyclization, forming the benzoxazine ring.
Example Protocol:
Regioselective Halogenation
Final halogenation introduces bromine and chlorine at positions 7, 9, and 5. Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ selectively functionalizes the benzoxazine ring, while chlorination employs POCl₃ under controlled heating.
Optimization Insights:
-
Bromination :
-
Chlorination :
Characterization and Analytical Data
The final product is validated using spectroscopic and chromatographic methods:
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization and ring-opening reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that related compounds showed high binding energies when docked with bacterial enzymes, suggesting potential as antimicrobial agents against pathogens like Staphylococcus aureus . The structural features of the compound may enhance its activity through specific interactions with microbial targets.
Anticancer Properties
Recent investigations into the anticancer potential of benzoxazine derivatives have shown promising results. Compounds with similar structures have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of halogen substituents in the structure is believed to play a crucial role in enhancing biological activity .
Material Science Applications
Polymer Chemistry
The incorporation of benzoxazine structures into polymer matrices has been explored for developing high-performance materials. These compounds can serve as monomers that undergo polymerization to form thermosetting resins with superior thermal stability and mechanical properties. The unique heterocyclic structure contributes to the thermal and chemical resistance of the resulting polymers .
Nanocomposite Materials
Research has shown that the addition of benzoxazine derivatives to nanocomposite materials can improve their mechanical strength and thermal properties. These enhancements are attributed to the strong intermolecular interactions between the benzoxazine units and the nanofillers used in the composites .
Environmental Applications
Pollutant Degradation
Recent studies have investigated the use of benzoxazine-based compounds in photocatalytic applications for environmental remediation. The ability of these compounds to generate reactive oxygen species under UV light can facilitate the degradation of organic pollutants in wastewater treatment processes . This application highlights the potential of benzoxazines in addressing environmental challenges.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Activity Study | In vitro testing against Staphylococcus aureus | Compounds showed strong binding energies and significant antimicrobial effects. |
| Anticancer Research | Evaluation on various cancer cell lines | Induced apoptosis and inhibited cell proliferation effectively. |
| Polymer Development | Synthesis of thermosetting resins | Enhanced thermal stability and mechanical properties observed. |
| Environmental Remediation | Photocatalytic degradation of pollutants | Effective degradation of organic contaminants under UV light exposure. |
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Comparative Insights
Substituent Effects on Lipophilicity and Reactivity
- Halogen Density : The target compound’s 2,4-dichlorophenyl (position 5) and 7,9-dichloro substitutions result in higher lipophilicity (ClogP ~6.5 estimated) compared to analogs with methoxy (ClogP ~5.2, ) or fluorine substituents (ClogP ~4.8, ) .
- In contrast, the methoxy group in ’s compound is electron-donating, which may reduce electrophilic reactivity .
Steric and Binding Implications
- Halogen Bonding : Bromine’s polarizability (vs. fluorine or chlorine) may enhance halogen bonding with biological targets, such as enzymes or receptors .
Metabolic Stability and Toxicity
- Metabolism : High halogenation typically slows oxidative metabolism, improving metabolic stability but increasing the risk of bioaccumulation. The methoxy group in ’s compound may render it more susceptible to demethylation .
Q & A
Q. How are reaction intermediates characterized to validate mechanistic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
